molecular formula C22H21Cl2N5O B12280616 p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride

Cat. No.: B12280616
M. Wt: 442.3 g/mol
InChI Key: AXPHELGHLVUYGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves multiple steps, typically starting with the preparation of the amidino and indolyl intermediates. These intermediates are then coupled through etherification reactions under controlled conditions. The final product is obtained by treating the coupled intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves its interaction with specific molecular targets. As a fluorescent neuronal tracer, it binds to neuronal cells, allowing for visualization under fluorescence microscopy. The compound’s fluorescence properties enable researchers to track neuronal pathways and study brain function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride stands out due to its dual amidino and indolyl functionalities, which enhance its binding affinity and fluorescence properties. This makes it particularly useful in detailed neuronal studies and diagnostic applications .

Properties

Molecular Formula

C22H21Cl2N5O

Molecular Weight

442.3 g/mol

IUPAC Name

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride

InChI

InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H

InChI Key

AXPHELGHLVUYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl

Origin of Product

United States

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